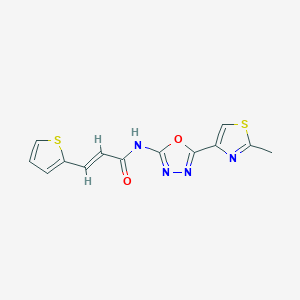

(E)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2S2/c1-8-14-10(7-21-8)12-16-17-13(19-12)15-11(18)5-4-9-3-2-6-20-9/h2-7H,1H3,(H,15,17,18)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHSJATXQKBJHN-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C=CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CS1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Ethyl 2-Methylthiazole-4-carboxylate

The 2-methylthiazole building block can be synthesized using a modified Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thiourea or thioamides to form the thiazole ring.

Procedure:

- To a solution of ethyl 4-bromo-3-oxopentanoate (10 mmol) in ethanol (30 mL), add thiourea (10 mmol)

- Reflux the mixture for 6-8 hours, monitoring by TLC

- Cool the mixture to room temperature and neutralize with aqueous sodium bicarbonate

- Extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure

- Purify by column chromatography (hexane/ethyl acetate gradient)

The resulting ethyl 2-methylthiazole-4-carboxylate can be characterized by ¹H NMR spectroscopy, with characteristic signals at δ 2.32 ppm (s, 3H) for the methyl group and δ 7.05 ppm (s, 1H) for the thiazole proton.

Conversion to 2-Methylthiazole-4-carbohydrazide

The ester is then converted to the corresponding hydrazide by reaction with hydrazine hydrate:

Procedure:

- Dissolve ethyl 2-methylthiazole-4-carboxylate (8 mmol) in ethanol (20 mL)

- Add hydrazine hydrate (10 mmol, 80% solution)

- Reflux for 6 hours until the reaction is complete (monitor by TLC)

- Cool, collect the precipitate by filtration

- Recrystallize from ethanol to obtain 2-methylthiazole-4-carbohydrazide

The product typically shows IR absorption bands at 3316 and 3148 cm⁻¹ for NH and NH₂ groups, and ¹H NMR signals at δ 9.02 ppm (s, 1H, NH) and δ 6.21 ppm (s, 2H, NH₂).

Synthesis of the 1,3,4-Oxadiazole Ring

Cyclization to 5-(2-Methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol

The 1,3,4-oxadiazole ring can be constructed through cyclization of the hydrazide using carbon disulfide in alkaline conditions:

Procedure:

- Dissolve 2-methylthiazole-4-carbohydrazide (5 mmol) in ethanol (30 mL)

- Add potassium hydroxide (0.02 mol) and stir until dissolved

- Add carbon disulfide (0.02 mol) dropwise with cooling

- Heat the mixture under reflux for 18-20 hours until evolution of H₂S ceases

- Cool the solution, pour into ice water, and acidify with concentrated HCl to pH 3-4

- Collect the precipitate, wash with water, and recrystallize from ethanol

This reaction yields 5-(2-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol, characterized by a distinctive SH signal in the ¹H NMR spectrum at approximately δ 13.0 ppm.

Conversion to 5-(2-Methylthiazol-4-yl)-1,3,4-oxadiazol-2-amine

The thiol group can be converted to an amino group through a sequence involving alkylation followed by displacement with ammonia or through a Smiles rearrangement:

Procedure:

- Dissolve 5-(2-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol (4 mmol) in DMF (15 mL)

- Add potassium carbonate (4.5 mmol) and methyl iodide (4.5 mmol)

- Stir at room temperature for 3 hours

- Pour into ice water and collect the precipitate of the methyl thioether

- Dissolve the intermediate in methanol and treat with ammonium hydroxide in a sealed tube at 100°C for 12 hours

- Evaporate the solvent and purify by column chromatography to obtain 5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-amine

Synthesis of (E)-3-(Thiophen-2-yl)acryloyl Chloride

Preparation of (E)-3-(Thiophen-2-yl)acrylic Acid

The (E)-configured acrylic acid component can be synthesized via a Knoevenagel-Doebner reaction:

Procedure:

- Combine thiophene-2-carbaldehyde (10 mmol), malonic acid (12 mmol), and pyridine (20 mL)

- Add a catalytic amount of piperidine (0.5 mL)

- Heat the mixture at reflux for 4 hours

- Cool to room temperature and pour into ice water acidified with HCl

- Collect the precipitate and recrystallize from aqueous ethanol to obtain (E)-3-(thiophen-2-yl)acrylic acid

Conversion to Acyl Chloride

The acrylic acid is then converted to the corresponding acyl chloride:

Procedure:

- Dissolve (E)-3-(thiophen-2-yl)acrylic acid (1.37 mmol) in oxalyl chloride (2.0 mL)

- Stir at room temperature in a sealed vessel, monitoring by TLC

- After completion, remove the solvent under reduced pressure in an anhydrous system

- Use the acyl chloride immediately without further purification due to its sensitivity to moisture

Final Coupling Reaction

Synthesis of (E)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide

The final step involves the coupling of 5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-amine with (E)-3-(thiophen-2-yl)acryloyl chloride:

Procedure:

- Dissolve 5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-amine (1 mmol) in dry THF (10 mL)

- Add triethylamine (1.2 mmol) and cool to 0°C

- Add (E)-3-(thiophen-2-yl)acryloyl chloride (1.1 mmol) dropwise

- Allow the mixture to warm to room temperature and stir for 6 hours

- Pour into ice water, collect the precipitate

- Purify by column chromatography or recrystallization

Purification and Characterization

The final product can be purified using column chromatography (dichloromethane/methanol gradient) followed by recrystallization from an appropriate solvent.

Characterization data:

- ¹H NMR (400 MHz, DMSO-d₆): Expected signals include the thiophene protons (δ 7.1-7.7 ppm), the acrylamide double bond protons (δ 6.5-7.5 ppm, J = 15-16 Hz, confirming E-configuration), the thiazole proton (δ ~7.9 ppm), and the methyl group (δ ~2.7 ppm)

- IR (cm⁻¹): Characteristic bands for amide C=O (~1670 cm⁻¹), C=N (~1620 cm⁻¹), and C=C (~1600 cm⁻¹)

- Mass spectrum: Expected [M+H]⁺ peak corresponding to the molecular weight of the compound

Alternative Synthetic Approaches

Direct Functionalization of Pre-formed Oxadiazole

An alternative approach involves the direct functionalization of a pre-formed 1,3,4-oxadiazole ring:

Procedure:

- Synthesize 2-amino-5-(2-methylthiazol-4-yl)-1,3,4-oxadiazole as described above

- React directly with (E)-3-(thiophen-2-yl)acrylic acid using coupling reagents such as EDCI/HOBt or DCC/DMAP

- Purify as described previously

One-pot Synthesis of 1,3,4-Oxadiazole Ring

A more efficient approach might involve a one-pot synthesis of the 1,3,4-oxadiazole ring:

Procedure:

- React 2-methylthiazole-4-carbohydrazide with an appropriate reagent (e.g., cyanogen bromide)

- Purify the intermediate 2-amino-5-(2-methylthiazol-4-yl)-1,3,4-oxadiazole

- Couple with (E)-3-(thiophen-2-yl)acrylic acid or its activated derivative

Optimized Synthesis Parameters

The table below summarizes key reaction conditions for the synthesis of (E)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide and its intermediates:

| Step | Reaction | Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Thiazole formation | Ethyl 4-bromo-3-oxopentanoate, thiourea | Ethanol | Reflux | 6-8 h | 70-75 |

| 2 | Hydrazide formation | Ester, NH₂NH₂·H₂O | Ethanol | Reflux | 6 h | 74-78 |

| 3 | Oxadiazole formation | Hydrazide, CS₂, KOH | Ethanol | Reflux | 18-20 h | 72-76 |

| 4 | Amine formation | Thiol derivative, varied methods | Various | Varied | Varied | 65-70 |

| 5 | Acrylic acid synthesis | Thiophene-2-carbaldehyde, malonic acid | Pyridine | Reflux | 4 h | 80-85 |

| 6 | Acyl chloride formation | Acrylic acid, oxalyl chloride | Neat | RT | 2-3 h | 90-95* |

| 7 | Final coupling | Amine, acyl chloride, Et₃N | THF | 0°C to RT | 6 h | 65-70 |

*Used without isolation

Purification Techniques

Chromatographic Purification

Column chromatography using silica gel is effective for purifying the final compound and key intermediates:

- For the final compound, a dichloromethane/methanol gradient (starting from 99:1 and gradually increasing to 95:5) is effective

- For the thiazole intermediates, hexane/ethyl acetate systems are typically suitable

- For the oxadiazole intermediates, dichloromethane/acetone systems may be preferred

Recrystallization

Recrystallization can be performed using the following solvent systems:

- For the thiazole intermediates: ethanol or ethanol/water mixtures

- For the oxadiazole derivatives: ethanol, methanol, or acetonitrile

- For the final compound: ethanol/water or acetone/hexane

Structural Verification

Thorough characterization of the target compound is essential to confirm its structure and purity:

- ¹H NMR spectroscopy: Confirms the presence of the (E)-double bond (coupling constant J ≈ 15-16 Hz), thiophene, thiazole, and oxadiazole moieties

- ¹³C NMR spectroscopy: Verifies carbon framework and functional groups

- High-resolution mass spectrometry: Confirms molecular formula

- IR spectroscopy: Identifies key functional groups (amide, heterocycles)

- Elemental analysis: Ensures purity and correct elemental composition

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

Building Block for Complex Molecules:

(E)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide serves as a versatile building block in organic synthesis, facilitating the creation of more complex chemical structures.

| Application | Description |

|---|---|

| Synthesis of polymers | Used in developing advanced materials like conductive polymers. |

| Organic semiconductors | Its unique properties make it suitable for electronic applications. |

Biology

Biological Interactions:

The compound's structure allows it to interact with various biological molecules, making it a candidate for drug discovery.

| Biological Activity | Mechanism |

|---|---|

| Antioxidant properties | Exhibits radical scavenging activity, potentially useful in treating oxidative stress-related diseases. |

| Enzyme inhibition | May inhibit specific enzymes or receptors, leading to therapeutic effects in cancer or inflammatory diseases. |

Medicine

Therapeutic Potential:

Research indicates potential applications in treating various diseases:

| Disease Type | Application |

|---|---|

| Cancer | Exhibits antitumor activity; ongoing studies evaluate its efficacy against different cancer cell lines. |

| Infectious Diseases | Investigated for its antimicrobial properties against various pathogens. |

Case Study: Anticancer Activity

A study conducted by the National Cancer Institute evaluated the compound against multiple cancer cell lines, revealing significant growth inhibition rates, indicating its potential as an anticancer agent .

Industry

Material Science Applications:

The compound is explored for use in developing advanced materials due to its unique chemical properties.

| Industrial Use | Description |

|---|---|

| Conductive Polymers | Its incorporation into polymer matrices enhances electrical conductivity. |

| Organic Electronics | Suitable for applications in organic light-emitting diodes (OLEDs) and solar cells due to its electronic properties. |

Mechanism of Action

The mechanism of action of (E)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide depends on its specific interactions with molecular targets. These may include:

Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

DNA/RNA interaction: The compound may intercalate into DNA or RNA, affecting transcription or translation processes.

Comparison with Similar Compounds

Key Observations :

- Core Heterocycle : Replacement of 1,3,4-oxadiazole with 1,3,4-thiadiazole (e.g., compound 7d) introduces a sulfur atom, which may improve lipophilicity but reduce metabolic stability compared to the oxygen-containing oxadiazole .

- Substituent Effects: Thiophene vs. Alkoxy Chains: The hexyloxy group in increases logP (predicted logP = 4.2) compared to the target compound (estimated logP = 3.1), suggesting better membrane permeability but lower solubility .

Physicochemical Properties

Comparative data for selected analogs:

Key Observations :

Key Observations :

- Thiophene-containing analogs (7d, 5112) show potent anticancer activity, likely due to acrylamide-mediated covalent binding to cellular targets .

- The target compound’s methylthiazole group may enhance kinase inhibition compared to chlorophenyl derivatives (CID 1556612), which favor antimicrobial activity .

Biological Activity

The compound (E)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a member of the oxadiazole family, which has garnered interest for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity based on recent studies and findings.

Chemical Structure

The compound features a complex structure combining a thiazole moiety, an oxadiazole ring, and an acrylamide group. This unique combination contributes to its potential biological effects.

Antimicrobial Activity

Recent studies have shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

- Antitubercular Activity : Research indicated that compounds similar to the target compound inhibit Mycobacterium bovis BCG, with binding affinities targeting the enoyl reductase enzyme (InhA), crucial for fatty acid biosynthesis in mycobacteria .

- Broad-Spectrum Antibacterial Effects : A series of 1,3,4-oxadiazole derivatives demonstrated potent activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA), outperforming traditional antibiotics like vancomycin .

Table 1: Summary of Antimicrobial Activity

| Compound | Target Organism | MIC (µM) | Reference |

|---|---|---|---|

| 21c | M. tuberculosis | 4–8 | |

| 29b | S. aureus | <0.01 | |

| 30 | C. difficile | 0.003–0.03 |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has also been extensively studied:

- Mechanism of Action : These compounds have been shown to inhibit critical enzymes involved in DNA synthesis such as thymidylate synthase, with IC50 values ranging from 0.47 to 1.4 µM .

- Cytotoxicity Studies : In vitro studies revealed that several derivatives exhibited moderate to strong cytotoxic effects against liver carcinoma cell lines (HUH7), with some compounds demonstrating better efficacy than standard chemotherapeutics like 5-fluorouracil .

Table 2: Summary of Anticancer Activity

Case Studies

Several case studies highlight the efficacy of oxadiazole-based compounds:

- Study on Thiazole-Oxadiazole Derivatives : A research team synthesized various derivatives and tested their antimicrobial and anticancer activities. The most promising compounds showed enhanced potency against resistant bacterial strains and cancer cell lines .

- Dual Activity Exploration : A study focused on the dual antimicrobial and anticancer properties of oxadiazole derivatives demonstrated their potential as therapeutic agents targeting multiple pathways in pathogens and cancer cells alike .

Q & A

Q. Q1. What are the standard synthetic routes for (E)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide, and how are intermediates purified?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole core via cyclization of thiosemicarbazides or hydrazide derivatives. For example, a precursor like 2-amino-5-(2-methylthiazol-4-yl)-1,3,4-oxadiazole can react with (E)-3-(thiophen-2-yl)acryloyl chloride under reflux in a basic medium (e.g., triethylamine) to form the acrylamide bond . Purification often employs recrystallization using solvents like ethanol or pet-ether, followed by column chromatography for intermediates. Yield optimization may require adjusting reaction time, temperature, and stoichiometry .

Q. Q2. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR identify proton environments and carbon connectivity, e.g., distinguishing acrylamide double bond geometry (E/Z) via coupling constants (~15 Hz for trans) .

- IR Spectroscopy: Confirms amide C=O (~1650–1700 cm) and thiophene/thiazole ring vibrations .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

- X-ray Crystallography (if crystalline): Resolves 3D structure and stereochemistry using SHELX software for refinement .

Advanced Research Questions

Q. Q3. How can reaction conditions be optimized to improve the yield of the acrylamide bond formation?

Methodological Answer:

- Catalyst Selection: Use coupling agents like EDCI/HOBt to activate carboxylic acids, reducing side reactions .

- Solvent Effects: Polar aprotic solvents (DMF, DCM) enhance reactivity, while controlled pH (via triethylamine) prevents hydrolysis .

- Temperature Control: Reflux at 80–100°C balances reaction rate and decomposition .

- Real-Time Monitoring: TLC or HPLC tracks reaction progress to terminate at peak yield .

Q. Q4. How do electronic effects of substituents (e.g., thiophene vs. thiazole) influence the compound's reactivity in biological assays?

Methodological Answer:

- Thiophene’s Electron-Rich Nature: Enhances π-π stacking with aromatic residues in enzyme active sites, potentially increasing binding affinity .

- Thiazole’s Electron-Withdrawing Methyl Group: Modulates solubility and metabolic stability. Computational modeling (e.g., DFT) predicts charge distribution and reactivity sites .

- Contradictory Bioactivity Data: For example, conflicting IC values in kinase assays may arise from assay conditions (pH, co-solvents) or impurities. Validate via orthogonal assays (e.g., SPR vs. fluorescence) .

Q. Q5. What strategies are employed to resolve contradictory data in apoptosis induction studies?

Methodological Answer:

- Dose-Response Validation: Ensure linearity across concentrations (e.g., 1–100 μM) to rule out off-target effects at high doses .

- Pathway-Specific Inhibitors: Use caspase inhibitors (e.g., Z-VAD-FMK) to confirm apoptosis vs. necrosis .

- Transcriptomic Profiling: RNA-seq identifies differentially expressed genes (e.g., Bcl-2 family) to corroborate mechanistic hypotheses .

Structural and Mechanistic Analysis

Q. Q6. How can computational tools predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Screens against protein databases (e.g., PDB) to identify binding poses. Focus on conserved residues in kinase ATP-binding pockets .

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories .

- Pharmacophore Modeling: Identifies critical hydrogen bond acceptors (oxadiazole N) and hydrophobic regions (thiophene) for SAR studies .

Q. Q7. What experimental approaches validate the proposed mechanism of action in cancer cell lines?

Methodological Answer:

- Western Blotting: Quantify apoptosis markers (PARP cleavage, Bax/Bcl-2 ratio) .

- Flow Cytometry: Measure cell cycle arrest (G1/S phase) via propidium iodide staining .

- CRISPR Knockout Models: Delete putative targets (e.g., EGFR) to confirm on-target effects .

Data Reproducibility and Optimization

Q. Q8. How can researchers address batch-to-batch variability in biological activity?

Methodological Answer:

- Strict QC Protocols: Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) .

- Stability Studies: Monitor degradation under accelerated conditions (40°C/75% RH) to identify labile groups (e.g., acrylamide hydrolysis) .

- Biological Replicates: Use ≥3 independent experiments with internal controls (e.g., staurosporine for apoptosis assays) .

Advanced Characterization Techniques

Q. Q9. What role does X-ray crystallography play in resolving stereochemical uncertainties?

Methodological Answer:

- Crystal Growth: Use vapor diffusion (e.g., methanol/water) to obtain single crystals .

- SHELXL Refinement: Apply twin correction and anisotropic displacement parameters for accurate bond-length validation (mean σ < 0.005 Å) .

- Hirshfeld Surface Analysis: Maps intermolecular interactions (e.g., H-bonds between oxadiazole and solvent) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.